5-ヒドロキシインダパミド

概要

説明

5-Hydroxyindapamide is a derivative of Indapamide, which is a ‘water pill’ used to reduce the swelling and fluid retention caused by heart disease. It also is used to treat high blood pressure .

Molecular Structure Analysis

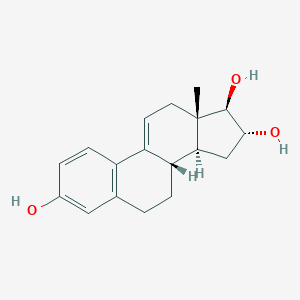

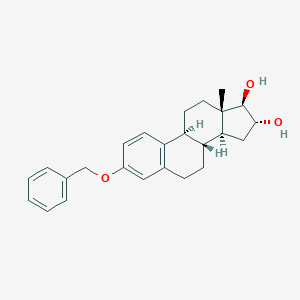

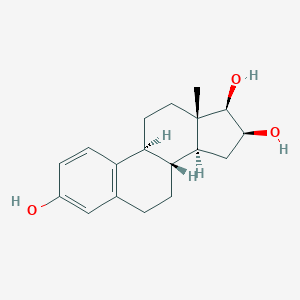

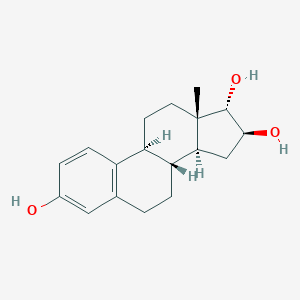

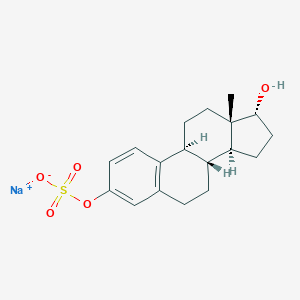

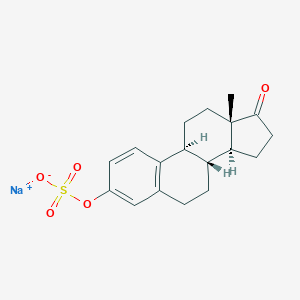

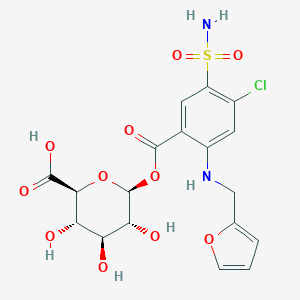

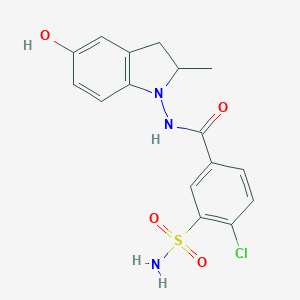

The molecular formula of 5-Hydroxyindapamide is C16H16ClN3O4S . The molecular weight is 381.8 g/mol . The IUPAC name is 4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyindapamide include a molecular weight of 381.8 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 . The exact mass is 381.0550049 g/mol .

科学的研究の応用

抗酸化特性

5-ヒドロキシインダパミドは、そのラジカル捕捉特性、特にヒドロクロロチアジド(HTZ)などの他の利尿剤と比較して研究されています。 これは、酸化ストレス関連状態の軽減における潜在的な用途を示唆しています .

製薬試験

この化合物は、製薬分析試験のために購入できます。これは、品質管理と医薬品製剤プロセスにおけるその使用を示しています .

神経保護

研究は、5-ヒドロキシインダパミドが神経保護効果、特に鉄誘発性神経細胞死からの保護と活性化ミクログリアにおけるTNF-αレベルの減少において効果的であることを示しています .

徐放錠

インダパミド、およびその代謝産物である5-ヒドロキシインダパミドは、徐放錠の製剤に使用されており、制御された薬物送達システムにおけるその役割を示唆しています .

横紋筋融解症研究

研究では、インダパミド誘発性電解質異常と横紋筋融解症(直接的または間接的な筋肉損傷による重篤な症候群)との関連性を調査してきました .

作用機序

Target of Action

The primary target of 5-Hydroxy Indapamide is similar to that of Indapamide, which is a thiazide diuretic used to treat hypertension and edema due to congestive heart failure . The compound primarily targets Carbonic Anhydrase 2 .

Biochemical Pathways

The biochemical pathways affected by 5-Hydroxy Indapamide are likely to be similar to those of Indapamide. Indapamide is metabolized primarily by CYP3A4, which first hydroxylates it to form a major metabolite (M1). M1 then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . Indole, a component of 5-Hydroxy Indapamide, is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Pharmacokinetics

Studies on indapamide have shown that it is quickly absorbed from the gastrointestinal tract, and peak plasma concentrations are seen 1–2 hours after dosing . The compound is metabolized primarily by CYP3A4 to form less pharmacologically active metabolites .

Result of Action

The result of 5-Hydroxy Indapamide’s action is likely to be similar to that of Indapamide. Indapamide has been shown to reduce stroke rates in people with high blood pressure . It has also been shown to significantly reduce all-cause mortality in young-elderly patients with a history of stroke, cardiovascular disease, and type 2 diabetes mellitus .

Safety and Hazards

生化学分析

Biochemical Properties

5-Hydroxy Indapamide interacts with various enzymes and proteins in the body. It is first hydroxylated to M1 by CYP3A4 . This metabolite then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . The hydroxylation of indapamide’s indole moiety is thought to form the major metabolite (M1), which is less pharmacologically active compared to its parent compound .

Cellular Effects

5-Hydroxy Indapamide has significant effects on various types of cells and cellular processes. It influences cell function by reducing systolic blood pressure, reducing left ventricular mass index, lowering oxidative stress, inhibiting platelet aggregation, and reducing microalbuminuria associated with diabetes .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy Indapamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The polymorphic SNPs CYP2C9 rs4918758 and CYP2C19 rs4244285 appear to confer lowered enzyme activity, as indicated by increased Cmax and area under the plasma level-time curves .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy Indapamide change over time. It has been observed that the antihypertensive effect of indapamide is sustained for 5–7 hours after dosing . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Hydroxy Indapamide vary with different dosages in animal models. For instance, indapamide at doses of 8–16 mg kg −1 day −1, orally, lowered arterial blood pressure (9–26 mm Hg) in conscious renal hypertensive cats during a two-week treatment period .

Metabolic Pathways

5-Hydroxy Indapamide is involved in several metabolic pathways. It is first hydroxylated to M1 by CYP3A4, then undergoes dehydrogenation to form M3, and is further oxidized to form M2 . These metabolic pathways involve interactions with various enzymes and cofactors.

特性

IUPAC Name |

4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVNNMMMDXBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925693 | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126750-70-7 | |

| Record name | 5-Hydroxyindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。